molecular formula C13H14N2O4 B180955 Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate CAS No. 133426-99-0

Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate

Cat. No.: B180955
CAS No.: 133426-99-0
M. Wt: 262.26 g/mol
InChI Key: UILHKIXKQILPDY-UHFFFAOYSA-N
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Description

Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings. It is recognized for its wide range of applications in medicinal chemistry, material science, and other fields due to its unique structural properties .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been used as inhibitors of ABCB1 and ABCG2 , and have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridines have been used as covalent inhibitors in cancer treatment . They interact with their targets and cause changes that can lead to the death of cancer cells .

Biochemical Pathways

Imidazo[1,2-a]pyridines have been used in the development of novel KRAS G12C inhibitors . The KRAS G12C mutation is common in many cancers, and inhibiting this mutation can disrupt the biochemical pathways that cancer cells use to grow and divide .

Pharmacokinetics

Other imidazo[1,2-a]pyridine analogues have displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

Other imidazo[1,2-a]pyridine derivatives have shown signs of apoptosis, including nuclear condensation and fragmentation .

Action Environment

The functionalization of imidazo[1,2-a]pyridines has been achieved through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies suggest that the action of Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate may be influenced by environmental factors such as the presence of transition metals and light.

Biochemical Analysis

Biochemical Properties

Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, potentially modulating their activity through covalent binding . Additionally, this compound can form complexes with metal ions, which may further influence its biochemical properties and interactions .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . This compound can modulate gene expression, leading to changes in cellular metabolism and function. For example, in cancer cells, this compound has been shown to induce apoptosis by activating specific signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their conformation and activity. This compound has been found to inhibit certain enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and catalysis . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that its effects on cellular function can persist for extended periods, with some changes in gene expression and cellular metabolism being observed even after the compound has been removed .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it can have beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to form reactive metabolites that can damage cellular components .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels . Additionally, this compound can affect the activity of enzymes involved in detoxification processes, potentially altering the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and distribution . This compound tends to accumulate in certain tissues, such as the liver and kidneys, where it can exert its effects . Its distribution is also influenced by its ability to form complexes with metal ions, which can affect its solubility and transport properties .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through post-translational modifications and targeting signals . In these compartments, it can interact with specific biomolecules, influencing their activity and function . For example, in the mitochondria, it can modulate the activity of enzymes involved in oxidative phosphorylation, thereby affecting cellular energy metabolism .

Chemical Reactions Analysis

Types of Reactions

Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-2,8-dicarboxylic acid, while reduction may produce the corresponding alcohol derivatives .

Scientific Research Applications

Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridine: Known for its broad spectrum of biological activities.

    Imidazo[1,2-a]pyrimidine: Another fused bicyclic compound with similar structural features but different biological properties.

    Imidazo[1,2-a]pyrazine: Exhibits unique chemical reactivity and applications

These comparisons highlight the uniqueness of this compound in terms of its specific structural and functional properties.

Properties

IUPAC Name

diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-3-18-12(16)9-6-5-7-15-8-10(14-11(9)15)13(17)19-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILHKIXKQILPDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN2C1=NC(=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901219736
Record name 2,8-Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901219736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133426-99-0
Record name 2,8-Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133426-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901219736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl bromopyruvate (2.3 g, 10.2 m mol and ethyl 2-aminonicotinate (1.7 g, 10 m mol) in methyl ethyl ketone (17 ml) was refluxed for 5 hours. After completion of the reaction, the mixture was cooled to room temperature and distilled under reduced pressure to remove the solvent. The residue to which saturated sodium hydrogen carbonate aqueous solution (50 ml) was added was extracted with chloroform (100 ml×3). The extract was washed with water, dried over MgSO4 and concentrated under reduced pressure. The concentrate was purified by silica gel column chromatography (eluent: ethyl acetate) to give the object compound (0.7 g, yield 26.7%) as crystals. m.p. 97° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Yield
26.7%

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